molecular formula C12H15NO B1397145 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] CAS No. 859164-46-8

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]

Cat. No.: B1397145
CAS No.: 859164-46-8
M. Wt: 189.25 g/mol
InChI Key: YIERQJCKUDMMMK-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a heterocyclic compound that belongs to the class of spiropyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that allows it to undergo various chemical reactions and find applications in multiple fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] typically involves the reaction of indoline derivatives with pyran compounds under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted spiropyrans .

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] involves its ability to undergo reversible isomerization between its spiropyran and merocyanine forms. This isomerization is triggered by external stimuli such as light, temperature, and pH changes. The molecular targets and pathways involved in this process include the interaction with specific receptors and enzymes that facilitate the isomerization .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’,4’-Tetrahydrospiro[chromene-2,2’-indoles]
  • Spiro[indoline-3,4’-oxane]
  • Spiro[indoline-3,4’-pyran]-5-carboxylic acid

Uniqueness

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] stands out due to its unique structural features that enhance its photochromic properties. Unlike other similar compounds, it exhibits a higher degree of sensitivity to external stimuli, making it more versatile in various applications .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIERQJCKUDMMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730740
Record name 1,2-Dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-46-8
Record name 1,2-Dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add LiAlH4 (398 mg, 10.5 mmol) to a solution of 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carbonitrile (1.39 g, 6.77 mmol) in dimethoxyethane (25 mL). Stir the solution at reflux overnight then add aq. Satd Rochelle's salt solution (30 mL) and stir for an additional 1 h at RT. Extract the mixture with CH2Cl2 (3×30 mL). Combine the organic extracts and wash with additional aq satd Rochelle's salt solution (30 mL) and brine (30 mL). Dry, filter and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes and 50% EtOAc/hexanes, to give the title compound (581 mg, 45%) as a white solid. 1H NMR (400 MHz CDCl3): δ 7.09 (d, 1H, J=7.3), 7.06 (t, 1H, J=7.6), 6.77 (m, 1H), 6.67 (m, 1H), 3.97 (m, 2H), 3.94 (dt, 2H, J=1.7, 7.9), 3.56 (dt, 2H, J=2.1, 11.8), 3.55 (s, 2H), 1.99 (m, 2H), 1.67 (m, 2H).
Quantity
398 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
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2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
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2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
Reactant of Route 4
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
Reactant of Route 5
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
Reactant of Route 6
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]

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